
2-(2-Methoxyphenoxy)-4-methylaniline
Descripción general
Descripción
“2-(2-Methoxyphenoxy)ethylamine” is a laboratory chemical . It is a colorless or light yellow liquid . It’s used for its reaction with 4-(2,3-epoxypropoxy) carbazole for the preparation of Carvedilol .
Synthesis Analysis
There are many synthetic approaches available in the literature for the synthesis of similar compounds . The best available process for large scale is not specified .
Molecular Structure Analysis
The molecular weight of a similar compound, “2-(2-Methoxyphenoxy)phenol”, is 216.233 Da . The linear formula of another similar compound, “2-[(2-ethoxyphenoxy)methyl]morpholine hydrochloride”, is C13H20ClNO3 .
Chemical Reactions Analysis
Phenol derivatives have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
Physical And Chemical Properties Analysis
The specific gravity of a similar compound, “2-(2-Methoxyphenoxy)ethylamine”, is 1.11 g/cm3 . The molecular weight of “2-(2-Methoxyphenoxy)phenol” is 216.233 Da .
Aplicaciones Científicas De Investigación
Pairwise Substitution Effects and Hydrogen Bonds
Methoxyphenols, which include structures similar to 2-(2-Methoxyphenoxy)-4-methylaniline, are integral to understanding the effects of substituent positioning on molecular properties. Varfolomeev et al. (2010) conducted thermochemical, FTIR-spectroscopic, and quantum-chemical studies to investigate the thermodynamic properties and the effects of ortho, meta, and para substituents in methoxyphenols. This research is crucial for comprehending the inter- and intramolecular hydrogen bonding capabilities of methoxyphenols, which can form strong hydrogen bonds, impacting their behavior in biological systems and materials science (Varfolomeev, D. I. Abaidullina, B. Solomonov, S. Verevkin, & V. N. Emel’yanenko, 2010).
Biomass Proxy and Hydrothermal Alteration
Vane and Abbott (1999) explored methoxyphenols as proxies for terrestrial biomass, focusing on the chemical changes in lignin during hydrothermal alteration. Their work on 2-methoxyphenol and its derivatives underlines the importance of these compounds in paleoenvironmental studies and bio-geochemical cycles, offering insights into past vegetation types and conditions (Vane & Abbott, 1999).
Analytical Chemistry Applications
Gatti et al. (1990) demonstrated the use of a methoxyphenol derivative as a fluorogenic labeling reagent for the high-performance liquid chromatography (HPLC) analysis of biologically important thiols. This illustrates the compound's utility in enhancing detection sensitivity and selectivity in biochemical assays, facilitating the study of thiol-containing biomolecules in pharmaceutical formulations (Gatti, V. Cavrini, P. Roveri, & S. Pinzauti, 1990).
Molecular Structure Studies
Research by Ajibade and Andrew (2021) on similar methoxyphenol compounds through Schiff bases reduction route contributes to our understanding of molecular structures, offering insights into intermolecular interactions. Such studies are vital for the synthesis of new materials and drugs, demonstrating the broader implications of methoxyphenol derivatives in chemistry and materials science (Ajibade & Andrew, 2021).
Free Radical Intermediates in Food Additives
Valoti et al. (1989) investigated the free radical intermediates of 2-t-butyl-4-methoxyphenol and related compounds, which are widely used antioxidant food additives. Their findings contribute to understanding the metabolic activation and potential toxicological effects of these additives, highlighting the importance of such compounds in food science and safety (Valoti, H. J. Sipe, G. Sgaragli, & R. Mason, 1989).
Safety and Hazards
Direcciones Futuras
Phenol derivatives have been widely researched, as they have high potential for synthesizing bioactive natural products and conducting polymers . In recent years, innovative synthetic methods have been developed for the preparation of m-aryloxy phenols . This suggests that there is potential for future research in this area.
Propiedades
IUPAC Name |
2-(2-methoxyphenoxy)-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-7-8-11(15)14(9-10)17-13-6-4-3-5-12(13)16-2/h3-9H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWQFBGKHUJSJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenoxy)-4-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



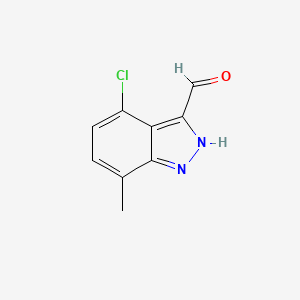
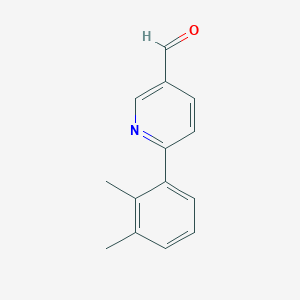
![Imidazo[1,5-a]pyrido[3,2-e]pyrazine, 2,6-dimethoxy-7-methyl-](/img/structure/B1648935.png)
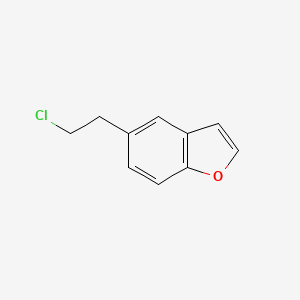
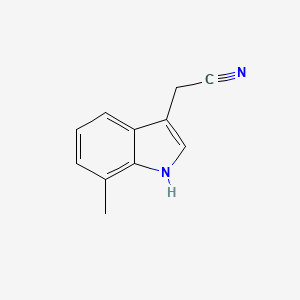
![10H-Indeno[2,1-e]-1,2,4-triazolo[4,3-b][1,2,4]triazin-10-one,3-butyl-,O-2-propen-1-yloxime](/img/structure/B1648944.png)
![6-Thiophen-2-yl-2-(3-thiophen-2-yl-aziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol](/img/structure/B1648945.png)
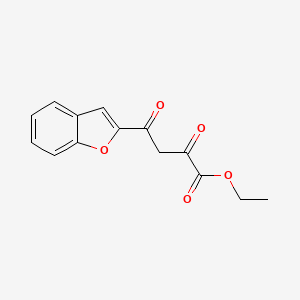
![N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]cycloheptanamine](/img/structure/B1648956.png)
![Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-Nepsilon-tetradecanoyl-L-lysine](/img/structure/B1648958.png)

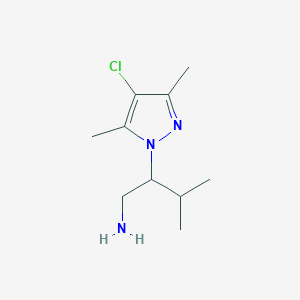
![Methyl 3-[(4-bromobenzoyl)(methyl)amino]-2-thiophenecarboxylate](/img/structure/B1648965.png)
![N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]-phenyl}acetamide](/img/structure/B1648967.png)